4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRFSOAIHECJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is the G-protein coupled receptor GPR55. GPR55 is a type of protein that plays a crucial role in cellular signaling and function.
Mode of Action
This compound acts as an agonist for the GPR55 receptor. This means that it binds to this receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
Upon activation of the GPR55 receptor by this compound, there is a stimulation of cellular ERK1/2 phosphorylation. This is a key step in many cellular processes, including cell division and differentiation.
Result of Action
The activation of the GPR55 receptor by this compound leads to a series of cellular changes, including the phosphorylation of ERK1/2. This can influence various cellular processes, including cell growth and differentiation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the GPR55 receptor may affect its efficacy. Additionally, the stability of this compound may be affected by factors such as temperature and pH.
Biological Activity
The compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroscience. This article reviews its biological activity based on diverse sources, including recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperazine moiety : Provides a basic framework that enhances solubility and biological activity.
- Triazole ring : Known for its pharmacological properties, particularly in antifungal and anticancer applications.
- Fluorophenyl group : Often associated with increased lipophilicity and bioactivity.
Anticancer Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, showing promising results. For example, it demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
This suggests that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
The piperazine component suggests potential neuroactive properties. Compounds with similar structures have been documented to show:
- Antidepressant-like effects : Some piperazine derivatives have been linked to serotonin receptor modulation.
- Anxiolytic properties : The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in anxiety disorders.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of key enzymes : Similar triazole compounds have been shown to inhibit enzymes involved in tumor progression.
- Interaction with cell signaling pathways : The compound may modulate pathways such as PI3K/Akt or MAPK, which are crucial in cancer cell survival and proliferation.
Case Studies
A notable study published in 2020 highlighted the synthesis of various triazole derivatives, including this compound, showcasing their cytotoxic effects against different cancer cell lines . This study emphasized structure-activity relationships (SAR) indicating that specific substitutions on the triazole ring significantly enhance anticancer activity.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of this compound as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The ability to modulate these receptors can lead to neuroprotective effects and improved cognitive function.
Case Study: A2A Receptor Antagonism
Research indicates that compounds similar to 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine exhibit significant binding affinity to A2A receptors. For instance, derivatives have shown Ki values in the nanomolar range (e.g., Ki = 8.6 nM) . This suggests a promising avenue for developing treatments aimed at mitigating symptoms associated with neurodegenerative disorders.
Anticancer Activity
The triazole ring in the compound is associated with various anticancer properties. Research has demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Anticancer Mechanisms
A study on triazole-containing compounds revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of cell cycle progression . Compounds with similar structures have been shown to target specific pathways involved in cancer cell survival.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth.
Case Study: Antimicrobial Efficacy
In vitro studies have indicated that triazole derivatives possess significant antifungal and antibacterial properties. For example, compounds similar to this compound have been tested against various pathogens with promising results .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric elements: piperazine , aryl substituents , and triazole/heterocyclic linkages . Below is a comparative analysis based on the evidence:
Key Findings:
The triazole in the target compound (vs. tetrazole in ) offers distinct hydrogen-bonding capabilities, which could influence target selectivity .
Synthetic Strategies :
- The target compound’s 1,2,3-triazole linkage likely originates from copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . In contrast, compounds in and rely on reductive amination or acylation, which are less modular .
Molecular Weight and Drug-Likeness :
- The target compound (394.45 g/mol) falls within Lipinski’s rule-of-five limits (<500 g/mol), unlike the bulkier analogs in (468.2 g/mol), which may face bioavailability challenges .
Pharmacophore Role of Piperazine :
- Piperazine derivatives are prevalent in CNS-targeting drugs due to their ability to mimic ethylenediamine moieties in neurotransmitters. The 2-fluorophenyl group in the target compound may modulate serotonin/dopamine receptor affinity, akin to ’s chlorophenyl analogs .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step procedures:
Core Triazole Formation : Start with a 1,2,3-triazole scaffold, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions.
Piperazine Introduction : React the triazole intermediate with a pre-functionalized piperazine derivative. For example, 1-(2,3-dimethylphenyl)piperazine can be synthesized via nucleophilic substitution or reductive amination .
Carbonylation : Use carbonylating agents (e.g., phosgene derivatives or carbodiimides) to link the piperazine moiety to the triazole carbonyl group .
Fluorophenyl Attachment : Couple the 2-fluorophenylamine group via amide bond formation using activating agents like HATU or EDC .
Key Reference : Multi-step protocols in and detail similar piperazine-triazole syntheses.
Basic: Which spectroscopic methods confirm structural integrity?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- NMR :
- X-ray Crystallography : Resolves conformational details (e.g., triazole-piperazine dihedral angles) and validates stereochemistry .
Advanced: How can computational chemistry predict intermediate reactivity?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., carbonyl coupling) and identify rate-limiting stages .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize reaction yields.
- Transition State Analysis : Locate intermediates in multi-step syntheses to avoid side reactions (e.g., piperazine ring-opening) .
Reference : highlights ICReDD’s quantum-chemical approach to reaction design.
Advanced: How to resolve contradictions in reported biological activities of analogs?
Methodological Answer:
- Control Variables : Standardize assays (e.g., fix cell lines, incubation times) to isolate substituent effects. For example, shows that replacing 2-fluorophenyl with 4-chlorophenyl alters carbonic anhydrase inhibition by >50%.
- Meta-Analysis : Compare logP, hydrogen-bonding capacity, and steric parameters (e.g., using Hansch analysis) to correlate structural features with activity trends .
- Dose-Response Curves : Validate discrepancies by testing compounds across a wider concentration range.
Advanced: How does piperazine substitution influence pharmacological profiles?
Methodological Answer:
- Steric Effects : 2,3-Dimethylphenyl on piperazine increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration compared to unsubstituted analogs .
- Electronic Effects : Fluorophenyl groups modulate electron density at the triazole amine, affecting hydrogen-bond donor capacity (e.g., IC shifts in enzyme assays) .
- SAR Studies : Synthesize derivatives with varying substituents (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) and compare binding affinities using SPR or ITC .
Basic: What in vitro assays screen biological activity?
Methodological Answer:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase I/II or kinase inhibition (e.g., measure NADH depletion at 340 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists for serotonin/dopamine receptors) .
Advanced: How to design kinetic stability studies under physiological conditions?
Methodological Answer:
- pH-Variation Experiments : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C.
- Oxidative Stress : Add HO or liver microsomes to simulate metabolic breakdown; track by LC-MS .
- Temperature Ramp Studies : Use DSC to identify decomposition thresholds (>150°C suggests thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
